

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 4-oxocyclohexanecarboxylate

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Compound of Interest

Compound Name: Methyl 4-oxocyclohexanecarboxylate

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Introduction

Methyl 4-oxocyclohexanecarboxylate (CAS No. 6297-22-9) is a cyclic ketoester of significant interest in organic synthesis and pharmaceutical development.^{[1][2]} Its bifunctional nature, possessing both a ketone and an ester group, makes it a versatile building block for the synthesis of a wide array of more complex molecules.^[1] Notably, it serves as a key intermediate in the preparation of various pharmaceutical compounds, including imidazobenzazepine derivatives which have shown potential as dual H1/5-HT2A antagonists for the treatment of sleep disorders.^[1] An in-depth understanding of its physicochemical properties is paramount for its effective utilization in research and development, ensuring purity, consistent reaction outcomes, and safe handling.

This technical guide provides a detailed overview of the core physicochemical properties of **Methyl 4-oxocyclohexanecarboxylate**, outlines the experimental protocols for their determination, and includes visualizations to illustrate key workflows and relationships.

Physicochemical Properties

The fundamental physical and chemical characteristics of **Methyl 4-oxocyclohexanecarboxylate** are summarized in the tables below.

Table 1: General and Physical Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₁₂ O ₃	[3]
Molecular Weight	156.18 g/mol	[3]
Appearance	Colorless liquid	[4]
Boiling Point	96-97 °C at 8.0 Torr; 82-108 °C at 1.0 mm Hg	[4]
Density	1.11 g/mL	[4]
Refractive Index	1.463	[4]
Solubility	Soluble in organic solvents such as alcohols, ethers, and ketones.	[4]

Table 2: Spectroscopic Data

Spectroscopic Technique	Key Data and Interpretation
¹ H NMR	Provides information on the chemical environment and connectivity of hydrogen atoms.
¹³ C NMR	Reveals the number and types of carbon atoms in the molecule.
Infrared (IR) Spectroscopy	Shows characteristic absorption bands for the carbonyl (C=O) groups of the ketone and ester functionalities.
Mass Spectrometry (MS)	Determines the molecular weight and fragmentation pattern, confirming the molecular formula.

Experimental Protocols

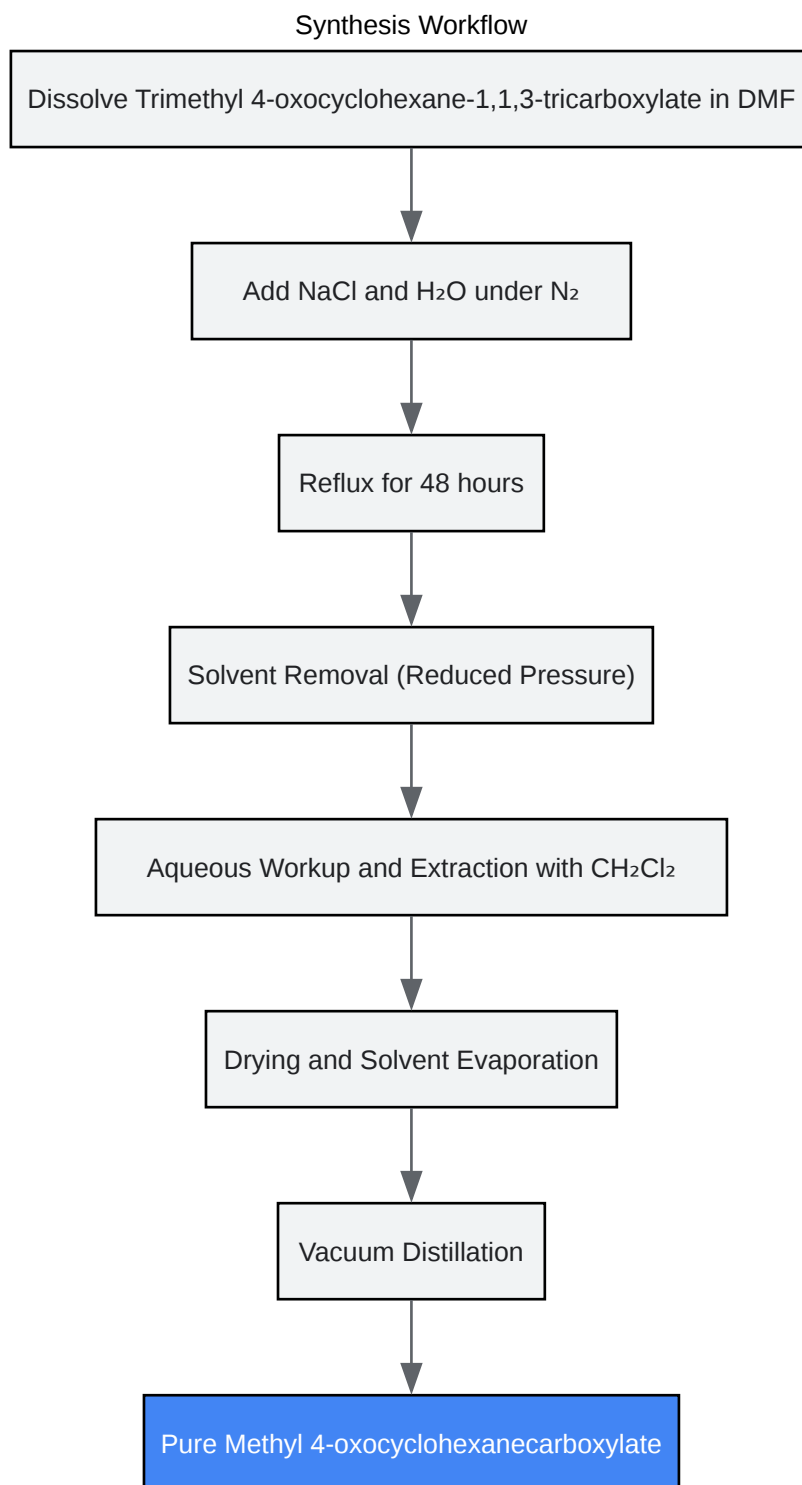
The following sections detail the standard methodologies for the determination of the key physicochemical properties of **Methyl 4-oxocyclohexanecarboxylate**.

Synthesis of Methyl 4-oxocyclohexanecarboxylate

A common synthetic route involves the decarboxylation of a tri-ester precursor.[\[3\]](#)

Procedure:

- Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate (55 g, 0.2 mole) is dissolved in 240 ml of dimethylformamide (DMF).[\[3\]](#)
- Sodium chloride (26 g, 0.445 mole) and water (16 ml, 0.89 mole) are added to the solution under a nitrogen atmosphere.[\[3\]](#)
- The mixture is heated to reflux and maintained at this temperature for 48 hours under nitrogen.[\[3\]](#)
- The solvent is removed under reduced pressure.[\[3\]](#)
- The residue is taken up in water, and the crude product is extracted with dichloromethane (3 x 100 ml).[\[3\]](#)
- The combined organic extracts are dried over magnesium sulfate (MgSO_4) and the solvent is evaporated to yield a yellow oil.[\[3\]](#)
- The crude product is purified by vacuum distillation to obtain **Methyl 4-oxocyclohexanecarboxylate**.[\[3\]](#)



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Synthesis Workflow Diagram

Determination of Boiling Point

The boiling point is determined using the capillary method.

Procedure:

- A small amount of the liquid is placed in a fusion tube.
- A capillary tube, sealed at one end, is inverted and placed into the fusion tube.
- The fusion tube is attached to a thermometer and heated in a Thiele tube or an oil bath.
- The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and the temperature at which the liquid re-enters the capillary upon cooling, are recorded as the boiling point range.

Measurement of Density

The density of the liquid is determined using a pycnometer.

Procedure:

- The mass of a clean, dry pycnometer is accurately measured.
- The pycnometer is filled with the liquid, ensuring no air bubbles are present, and the mass is measured again.
- The volume of the pycnometer is determined by repeating the process with a liquid of known density, such as deionized water.
- The density is calculated by dividing the mass of the liquid by its volume.

Determination of Refractive Index

The refractive index is measured using an Abbe refractometer.

Procedure:

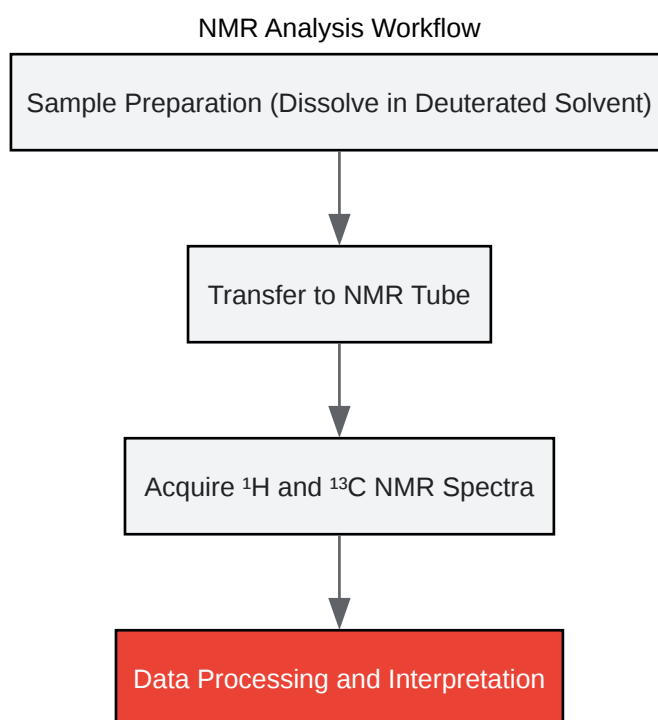
- A few drops of the liquid are placed on the prism of the Abbe refractometer.

- The prism is closed and the instrument is adjusted to bring the dividing line between the light and dark fields into focus.
- The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Spectroscopic Analysis

Procedure:

- A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3).
- The solution is transferred to an NMR tube.
- The NMR tube is placed in the spectrometer.
- ^1H and ^{13}C NMR spectra are acquired. The data is processed to determine chemical shifts, integration, and coupling constants.



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NMR Analysis Workflow

Procedure:

- A background spectrum of the empty attenuated total reflectance (ATR) crystal or salt plates (NaCl or KBr) is recorded.
- A drop of the liquid sample is placed on the ATR crystal or between the salt plates.
- The infrared spectrum is recorded over a range of wavenumbers (typically 4000-400 cm^{-1}).
- The positions and intensities of the absorption bands are analyzed to identify functional groups.

Procedure:

- The sample is diluted in a volatile solvent (e.g., dichloromethane or hexane).
- A small volume of the diluted sample is injected into the gas chromatograph.
- The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.
- As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.
- The mass spectrum of each component is recorded, allowing for identification and confirmation of the molecular weight.

Safety and Handling

Methyl 4-oxocyclohexanecarboxylate should be handled with appropriate safety precautions in a well-ventilated area.[5] It may cause skin and serious eye irritation, as well as respiratory irritation.[3] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[5] Store in a tightly closed container in a cool, dry place away from ignition sources.[5] In case of skin or eye contact, rinse immediately with plenty of water.[5] If inhaled, move to fresh air.[5]

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